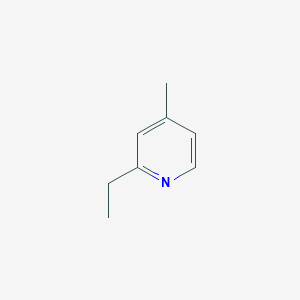

2-ethyl-4-methylpyridine

描述

Contextual Significance of Alkylated Pyridines in Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds that are widely present in organic chemistry, including in pharmaceuticals, agrochemicals, and functional materials. acs.orgbeilstein-journals.orgrsc.org The functionalization of the pyridine ring is a critical area of research, and C–H alkylation represents one of the most important methods for forming new carbon-carbon bonds. beilstein-journals.org The direct alkylation of pyridines has long been a goal due to its potential for creating a diverse range of derivatives. acs.org

The development of efficient and selective methods for pyridine functionalization is crucial for advancing modern organic synthesis. acs.org Historically, achieving position-selective alkylation on the pyridine ring has been a significant challenge, often resulting in mixtures of isomers. chemrxiv.orgnih.gov Modern synthetic strategies, such as the Minisci reaction and transition-metal-catalyzed C-H functionalization, have been developed to address this by allowing for more controlled and regioselective alkylation. beilstein-journals.orgchemrxiv.org These methods bypass the need for pre-functionalized pyridines, providing a more direct route to valuable building blocks. chemrxiv.orgnih.gov The ability to selectively introduce alkyl groups at specific positions on the pyridine ring is essential for exploring structure-activity relationships in medicinal chemistry and for creating new materials with desired properties. chemrxiv.org

Scope and Academic Relevance of 2-Ethyl-4-methylpyridine Studies

This compound is primarily utilized in chemical synthesis as a building block or intermediate for producing more complex molecules. lookchem.com Its structure is relevant in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

Research has demonstrated its application as a starting material for various other compounds. For example, derivatives of this compound have been synthesized and studied for potential applications in medicinal chemistry. Studies have investigated compounds like 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) and 2-ethyl-3-hydroxy-6-methyl-pyridine-N-acetyltaurinate for their potential retinoprotective effects in experimental models. rrmedicine.rumdpi.com

Furthermore, the core structure of this compound is found within more complex molecules that are subjects of academic investigation. For instance, 2-Acetyl-4-methylpyridine, which can be prepared from a derivative of 4-methylpyridine (B42270), is used in the synthesis of larger, multi-ring systems. chemicalbook.com The synthesis of various substituted 2-amino-4-methylpyridine (B118599) analogues has been explored for their potential as inhibitors of enzymes like inducible nitric oxide synthase (iNOS). nih.gov These studies highlight the academic relevance of the this compound scaffold as a foundational element in the design and synthesis of novel functional molecules. The compound also finds use as a catalyst in certain chemical reactions and as a corrosion inhibitor. lookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGFGSWFQKXOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275091 | |

| Record name | Pyridine, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-18-7 | |

| Record name | 2-Ethyl-4-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-4-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSD36YYW2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Studies of 2 Ethyl 4 Methylpyridine

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less susceptible to electrophilic attack compared to benzene (B151609). However, the presence of two electron-donating alkyl groups (ethyl at C2 and methyl at C4) increases the electron density of the ring, thereby activating it towards electrophilic substitution. Conversely, these positions are prime targets for nucleophilic attack, especially if a leaving group is present.

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS on pyridine derivatives involves the attack of an electrophile on the π-system of the ring. This initial step is typically the rate-determining step as it disrupts the aromaticity, forming a positively charged intermediate known as a Wheland intermediate or sigma complex. nih.gov The presence of the nitrogen atom destabilizes carbocationic intermediates where the positive charge is placed on the carbon atoms adjacent to it (C2, C4, C6). Consequently, electrophilic attack on pyridine itself occurs preferentially at the C3 position. quimicaorganica.orgstudy.com

For 2-ethyl-4-methylpyridine, the ethyl and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. The available positions for substitution are C3, C5, and C6. The directing effects of the alkyl groups would favor substitution at these sites. However, the nitrogen atom's deactivating effect and its propensity to be protonated or coordinate to Lewis acids under typical EAS conditions can complicate reactivity and often requires harsh conditions. quimicaorganica.org For instance, nitration of substituted pyridines often requires strong acidic media, which can lead to the formation of a pyridinium (B92312) ion, further deactivating the ring. researchgate.net

Nucleophilic Aromatic Substitution (NAS): The SNAr (Substitution Nucleophilic Aromatic) mechanism is more common for pyridines, particularly at the C2, C4, and C6 positions. This is because the electronegative nitrogen can stabilize the negative charge in the intermediate (a Meisenheimer complex) formed upon nucleophilic attack. masterorganicchemistry.comsemanticscholar.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming an anionic intermediate, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.com For a nucleophilic substitution to occur on this compound, a suitable leaving group (e.g., a halide) would need to be present at the C3, C5, or C6 position.

Regioselectivity in Electrophilic Substitution: In this compound, the C2 and C4 positions are occupied. The directing influence of the C2-ethyl and C4-methyl groups would activate the C3, C5, and C6 positions.

The C2-ethyl group directs ortho to C3 and para to C6.

The C4-methyl group directs ortho to C3 and C5.

Therefore, the C3 and C5 positions are doubly activated by both alkyl groups, making them the most likely sites for electrophilic attack. The C6 position is activated only by the C2-ethyl group. Steric hindrance from the C2-ethyl group might disfavor substitution at the C3 position compared to the C5 position. Studies on the nitration of analogous dialkyl-substituted pyridines, such as 2-diethylamino-6-methylpyridine, show that nitration occurs at the C5 position, which is ortho to one activating group and para to the other, highlighting the directing power of substituents. researchgate.net

| Reaction Type | Reagents | Expected Major Product(s) | Reference |

| Nitration | H₂SO₄/HNO₃ | 5-Nitro-2-ethyl-4-methylpyridine | researchgate.net |

| Halogenation | Br₂/FeBr₃ | 3-Bromo- and/or 5-Bromo-2-ethyl-4-methylpyridine | quimicaorganica.org |

Stereoselectivity: Stereoselectivity is not a primary consideration in aromatic substitution on the pyridine ring itself, as the ring is planar and the introduction of a substituent does not typically create a new chiral center unless the substituent itself is chiral.

Reactions Involving Alkyl Side Chains of this compound

The ethyl and methyl groups attached to the pyridine ring possess their own reactivity, particularly at the carbon atoms adjacent to the ring (the benzylic-like positions). These C(sp³)–H bonds are weaker and more susceptible to functionalization than other aliphatic C–H bonds.

Direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis. For alkylpyridines, transition-metal-catalyzed reactions can achieve selective alkylation, arylation, or other transformations at the side chain. mdpi.comnih.gov For example, iridium-based catalysts have been shown to be effective for the alkylation of methyl-substituted N-heteroaromatics with alcohols. mdpi.com In the case of this compound, such reactions could potentially occur at the methylene (B1212753) (-CH₂-) position of the ethyl group or the methyl (-CH₃) group. The relative reactivity would depend on the specific catalyst and reaction conditions, with the secondary C-H bonds of the methylene group often being more reactive than the primary C-H bonds of the methyl group in certain catalytic systems. Palladium-catalyzed C(sp³)–H arylation is another established method, often utilizing a directing group strategy to achieve high selectivity. nih.gov

Oxidation: The alkyl side chains of this compound can be oxidized to various functional groups, most commonly carboxylic acids, using strong oxidizing agents. The benzylic-like position is the site of oxidation.

Potassium permanganate (B83412) (KMnO₄): This is a classic reagent for oxidizing alkyl groups on aromatic rings to carboxylic acids. libretexts.orgmasterorganicchemistry.com Treatment of this compound with hot, alkaline KMnO₄ would be expected to oxidize one or both side chains. Selective oxidation can be challenging, but often the methyl group is more readily oxidized completely to a carboxylic acid. The oxidation of the related 5-ethyl-2-methylpyridine (B142974) is a key industrial route to nicotinic acid (pyridine-3-carboxylic acid). wikipedia.org

Catalytic Vapor-Phase Oxidation: Industrial processes often employ heterogeneous catalysts (e.g., based on vanadium oxides) and air as the oxidant at high temperatures to achieve selective oxidation of alkylpyridines. acs.orgmdpi.com Depending on the conditions, this can yield aldehydes or carboxylic acids.

| Oxidizing Agent | Substrate | Product | Reference |

| KMnO₄/H₂O, Heat | Toluene | Benzoic Acid | masterorganicchemistry.com |

| V-Ti-Mn-O Catalyst/Air | 4-Methylpyridine (B42270) | Isonicotinic Acid | mdpi.com |

| HNO₃ | 5-Ethyl-2-methylpyridine | Nicotinic Acid | wikipedia.org |

Reduction: The pyridine ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce a benzene ring. However, more forcing conditions can lead to the reduction of the pyridine ring to a piperidine (B6355638) ring. Catalysts such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C) under hydrogen pressure are effective for this transformation. A patented method for the reduction of a 2-methylpyridine-4-carboxylic acid ester to the corresponding 2-methylpiperidine-4-carboxylic acid ester utilizes a mixed palladium-carbon and rhodium-carbon catalyst system under hydrogen pressure. google.com This indicates that the pyridine ring of this compound can be fully saturated to yield 2-ethyl-4-methylpiperidine (B15243359) under similar conditions.

Coordination Chemistry of this compound

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair makes pyridine and its derivatives effective Lewis bases and excellent ligands for a wide variety of metal ions. This compound is expected to act as a monodentate ligand, coordinating to a metal center through its nitrogen atom.

The coordinating ability of alkylpyridines is well-documented. For example, the closely related 2,4-lutidine (2,4-dimethylpyridine) is known to form complexes with metals like gold(III), palladium(II), and platinum(II). a2bchem.com Similarly, 4-ethylpyridine (B106801) forms coordination compounds with cadmium(II), creating discrete complexes or coordination polymers depending on the stoichiometry. a2bchem.com Copper(II) has also been shown to form complexes with 2-methylpyridine (B31789) and 2-ethylpyridine (B127773). acs.org

The steric bulk of the C2-ethyl group in this compound would likely influence the geometry and stability of the resulting metal complexes compared to less hindered pyridines like 4-methylpyridine. This steric hindrance could favor complexes with lower coordination numbers or lead to distorted geometries around the metal center.

| Metal Ion | Ligand | Complex Type | Reference |

| Cu(II) | 2-Methylpyridine | μ₄-Oxo Cluster | acs.org |

| Cd(II) | 4-Ethylpyridine | Discrete Complex / Coordination Polymer | a2bchem.com |

| Ag(I), Cu(II) | 2-Amino-3-methylpyridine | Distorted Trigonal / Polymeric | mdpi.com |

| Pd(II), Pt(II) | 2,4-Lutidine | Square Planar Complexes | a2bchem.com |

Ligand Properties in Metal Complexes

There is currently no available scientific literature detailing the synthesis, characterization, or specific properties of metal complexes formed with this compound as a ligand. While the broader class of substituted pyridines is known to form a wide variety of coordination complexes with transition metals, the specific steric and electronic effects of the 2-ethyl and 4-methyl substituents on the coordination behavior of this particular molecule have not been documented.

However, without experimental data from spectroscopic, crystallographic, or theoretical studies, any discussion of its specific ligand properties remains speculative. There are no published data tables on bond lengths, bond angles, coordination numbers, or the stability constants for metal complexes of this compound.

Mechanistic Insights into Catalytic Cycles

Consistent with the lack of information on its coordination chemistry, there are no specific studies that provide mechanistic insights into the role of this compound within catalytic cycles. The use of substituted pyridines as ancillary ligands to tune the reactivity and selectivity of metal-based catalysts is a common strategy in catalysis. These ligands can modify the electronic properties of the metal center, influence the accessibility of the catalytic site through steric effects, and stabilize reactive intermediates.

For this compound, one could hypothesize its potential use in catalytic reactions such as hydrogenations, cross-coupling reactions, or polymerizations, where related pyridine derivatives have been employed. The combination of its steric bulk and electronic properties could, in theory, offer unique advantages in certain catalytic transformations.

Nevertheless, a thorough review of scientific databases and chemical literature did not yield any reports where this compound was used as a ligand in a catalytic system. Consequently, there are no mechanistic studies, kinetic data, or computational models available that describe its specific role in any catalytic cycle. Research findings that would allow for the creation of data tables on reaction yields, turnover numbers, or enantiomeric excesses for catalytic processes involving this compound are absent from the public domain.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethyl 4 Methylpyridine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 2-ethyl-4-methylpyridine. These methods probe the vibrational modes of the molecule, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational motions of its pyridine (B92270) ring and substituent groups. The analysis of these bands allows for the identification of characteristic functional groups. For instance, the C-H stretching vibrations of the aromatic pyridine ring are expected in the 3000-3100 cm⁻¹ region, while the C-H stretching modes of the methyl and ethyl groups will appear in the 2850-3000 cm⁻¹ range.

Key vibrational modes anticipated in the FT-IR spectrum include:

Pyridine Ring Vibrations : The stretching and bending vibrations of the pyridine ring are fundamental for its identification.

C-H Vibrations : These include the stretching and bending modes of the aromatic C-H bonds, as well as the aliphatic C-H bonds of the ethyl and methyl substituents.

C-C and C-N Vibrations : The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring and the substituent groups also contribute to the spectrum.

A detailed assignment of the expected FT-IR vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1400 - 1600 |

| CH₂ and CH₃ Bending | 1375 - 1470 |

| In-plane Ring Bending | 1000 - 1300 |

| Out-of-plane C-H Bending | 700 - 900 |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing FT-IR spectroscopy, FT-Raman analysis provides information on the vibrational modes of this compound, particularly for non-polar bonds. The Raman spectrum is often less congested and can reveal vibrations that are weak or absent in the infrared spectrum. The symmetric vibrations of the pyridine ring and the C-C backbone of the ethyl group are expected to show strong signals in the FT-Raman spectrum.

The combination of both FT-IR and FT-Raman data allows for a more complete picture of the vibrational landscape of the molecule.

Correlational Analysis of Experimental and Predicted Vibrational Data

To achieve a precise assignment of the observed vibrational bands, a correlational analysis of experimental and theoretically predicted data is often employed. researchgate.net Computational methods, such as Density Functional Theory (DFT), are utilized to calculate the optimized molecular geometry and predict the vibrational frequencies of this compound. mdpi.comarxiv.org

These theoretical calculations provide a set of predicted vibrational modes that can be compared with the experimental FT-IR and FT-Raman spectra. arxiv.org A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other computational approximations, leading to a better agreement with experimental values. This correlational approach enables a more confident and detailed assignment of the complex vibrational spectra of substituted pyridines. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR Spectral Interpretation for Complex Derivatives

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the ethyl and methyl substituents. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the alkyl groups. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, arising from spin-spin coupling.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the substitution pattern.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on established empirical rules and data from similar pyridine derivatives.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~6.9 | s | - |

| H-5 | ~6.9 | d | ~5.0 |

| H-6 | ~8.3 | d | ~5.0 |

| CH₂ (ethyl) | ~2.7 | q | ~7.6 |

| CH₃ (methyl) | ~2.3 | s | - |

| CH₃ (ethyl) | ~1.2 | t | ~7.6 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160 |

| C-3 | ~123 |

| C-4 | ~147 |

| C-5 | ~124 |

| C-6 | ~148 |

| CH₂ (ethyl) | ~29 |

| CH₃ (methyl) | ~21 |

| CH₃ (ethyl) | ~14 |

For more complex derivatives of this compound, the interpretation of ¹H and ¹³C NMR spectra would require a more detailed analysis of substituent effects on chemical shifts and coupling constants.

Advanced NMR Techniques for Mechanistic Studies

Beyond basic one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques are crucial for confirming the structure and studying the reaction mechanisms involving this compound. These techniques provide correlations between different nuclei, offering deeper insights into the molecular framework.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the ethyl group and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the carbon skeleton and confirming the positions of the substituents on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the ethyl group and to study intermolecular interactions.

The application of these advanced NMR techniques is essential for detailed mechanistic investigations, such as studying the interaction of this compound with other molecules or its role in chemical reactions. ipb.pt

Mass Spectrometry for Molecular Structure and Compositional Analysis

Mass spectrometry serves as a cornerstone for the structural and compositional analysis of this compound, providing detailed information on its molecular weight and elemental formula, and offering insights into its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. The exact mass of a compound is a unique physical property determined by the sum of the exact masses of its constituent isotopes.

For this compound, with the elemental formula C₈H₁₁N, the theoretical exact mass can be calculated with high precision. This measured mass allows for the confident determination of its elemental composition, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The monoisotopic mass of this compound is 121.089149355 Da. echemi.com An experimentally determined mass within a few parts per million (ppm) of this theoretical value confirms the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁N |

| Theoretical Exact Mass | 121.089149355 Da |

| Molecular Weight (Average) | 121.18 g/mol |

| Typical Mass Accuracy | < 5 ppm |

This high level of accuracy is instrumental in research, quality control, and metabolic studies where precise identification is paramount.

Fragmentation Pathways and Structural Information

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound becomes energetically unstable and undergoes fragmentation. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint that provides significant structural information. The fragmentation of alkyl-substituted pyridine rings follows predictable pathways, primarily involving cleavages at the alkyl side chains.

The most characteristic fragmentation pathway for this compound involves the cleavage of the bond beta to the pyridine ring, a process known as benzylic cleavage. This leads to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a highly stable resonance-stabilized cation.

Key fragmentation steps include:

Formation of the Molecular Ion [M]⁺•: The initial ionization process removes one electron from the molecule, resulting in the molecular ion with a mass-to-charge ratio (m/z) of 121.

Benzylic Cleavage (Loss of •CH₃): The most favorable fragmentation is the loss of a methyl radical from the ethyl substituent, leading to the formation of a prominent ion at m/z 106. This is often the base peak in the spectrum due to the stability of the resulting cation.

Loss of the Ethyl Group (Loss of •C₂H₅): Cleavage of the entire ethyl group can also occur, resulting in an ion at m/z 92.

Ring Fragmentation: Less common fragmentation pathways can involve the cleavage of the pyridine ring itself, leading to smaller charged fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 121 | Molecular Ion | [C₈H₁₁N]⁺• | Ionization of parent molecule |

| 106 | [M - CH₃]⁺ | [C₇H₈N]⁺ | Loss of a methyl radical from the ethyl group (Benzylic cleavage) |

| 92 | [M - C₂H₅]⁺ | [C₆H₆N]⁺ | Loss of an ethyl radical |

The analysis of these fragmentation patterns allows for the structural confirmation of this compound and its differentiation from isomers.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as environmental, biological, or industrial samples. nih.govcdc.govnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detection and structural confirmation.

The analysis of pyridine bases in environmental samples, such as river water or sediments, often involves sample preparation steps like distillation and extraction to isolate the analytes. nih.gov For complex matrices, high-resolution capillary columns are used to achieve optimal separation of isomers and other related compounds. cdc.gov

Table 3: Typical GC-MS Parameters for Alkylpyridine Analysis

| Parameter | Typical Setting |

| Gas Chromatography (GC) | |

| Column | Capillary column (e.g., DB-WAX, DB-5ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 250°C) |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

In complex samples where co-elution may occur, the use of Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity by monitoring only the characteristic ions of this compound (e.g., m/z 121, 106). nih.gov

Method Development for Purity Assessment and Reaction Monitoring

Developing robust chromatographic methods is crucial for assessing the purity of this compound and for monitoring its synthesis. The goal is to create a method that can effectively separate the target compound from impurities, starting materials, and by-products.

Gas Chromatography (GC) Method Development: For purity assessment by GC, a flame ionization detector (FID) is often used due to its wide linear range and robustness. Method development involves optimizing the temperature program to ensure separation of closely related isomers and potential impurities. The choice of a stationary phase with appropriate polarity is critical for achieving the desired resolution.

High-Performance Liquid Chromatography (HPLC) Method Development: HPLC provides a complementary technique, particularly for less volatile impurities or for monitoring reactions in the liquid phase. A typical approach involves reversed-phase chromatography.

Method development for HPLC includes:

Column Selection: A C18 or C8 column is commonly used for separating moderately polar compounds.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve the best separation. The pH of the buffer is a critical parameter as it affects the retention of the basic pyridine compound.

Detector Selection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the pyridine ring to ensure high sensitivity.

These developed methods are validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose, whether it is for quality control of the final product or for real-time monitoring of reaction progress to optimize yield and minimize impurity formation. researchgate.netiosrjournals.org

Computational and Theoretical Investigations on 2 Ethyl 4 Methylpyridine

Molecular Interactions and Reactivity Prediction

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials. Regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.

For 2-ethyl-4-methylpyridine, the MEP surface would highlight the nitrogen atom of the pyridine (B92270) ring as the most electron-rich center, depicted by a region of strong negative potential (red). This is due to the lone pair of electrons on the nitrogen atom, making it the primary site for protonation and interaction with other electrophiles. The presence of the electron-donating ethyl and methyl groups at the 2 and 4 positions, respectively, further enhances the electron density on the pyridine ring through inductive effects, thereby increasing the negative potential around the nitrogen atom.

The carbon atoms of the pyridine ring will exhibit varying degrees of electrostatic potential. The carbon atoms adjacent to the nitrogen (C2 and C6) are expected to be more electron-deficient (bluish-green) compared to the other ring carbons due to the electron-withdrawing nature of the nitrogen atom. The ethyl and methyl substituents, being electron-releasing, will slightly increase the electron density on the carbon atoms to which they are attached. The hydrogen atoms of the alkyl groups will show a positive potential (blue), indicating their susceptibility to abstraction by strong nucleophiles.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Surface | Implication for Reactivity |

| Pyridine Nitrogen | Highly Negative | Red | Primary site for electrophilic attack and protonation |

| Pyridine Ring Carbons | Varied (less negative than N) | Green to Yellowish-Green | Susceptible to electrophilic substitution |

| Alkyl Group Carbons | Slightly Negative | Green | Generally unreactive |

| Hydrogen Atoms | Positive | Blue | Potential sites for nucleophilic attack or hydrogen abstraction |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling provides deep insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways at the molecular level. For this compound, such studies can elucidate the intricacies of its reactions, including oxidation, substitution, and degradation pathways.

Transition State Theory Calculations

Transition State Theory (TST) is a fundamental concept in computational chemistry used to calculate the rates of chemical reactions. TST calculations involve locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate connecting reactants and products. The energy of the transition state, known as the activation energy, is a critical parameter in determining the reaction rate.

For instance, in the atmospheric oxidation of this compound initiated by hydroxyl (•OH) radicals, computational methods like Density Functional Theory (DFT) can be employed to model the reaction. The reaction can proceed via two main pathways: •OH addition to the pyridine ring or H-atom abstraction from the alkyl side chains. TST calculations would involve optimizing the geometries of the reactants, products, and the transition states for each pathway.

The calculations would reveal that the •OH addition to the nitrogen atom is a highly favorable pathway due to the high electron density at this site. Addition to the carbon atoms of the ring would also be investigated, with the positions ortho and para to the nitrogen being likely targets. H-atom abstraction from the ethyl and methyl groups would also be modeled, and the activation energies for each of these elementary steps would be calculated. By comparing the activation energies, the most favorable reaction pathway can be identified.

Kinetic Modeling of Reaction Pathways

For the reaction of this compound with •OH radicals, a kinetic model would include the rate constants for •OH addition and H-atom abstraction pathways. The model could also account for subsequent reactions of the resulting intermediates, such as their reactions with molecular oxygen. This allows for a comprehensive understanding of the reaction network and the prediction of the final product distribution. Such models are crucial for assessing the atmospheric lifetime and environmental impact of this compound.

Table 2: Hypothetical Reaction Pathways and Computational Parameters for the Reaction of this compound with •OH Radical

| Reaction Pathway | Description | Key Computational Parameter | Significance |

| •OH Addition to N | The hydroxyl radical attacks the nitrogen atom of the pyridine ring. | Activation Energy (Ea) | Determines the rate of formation of the N-adduct. |

| •OH Addition to C | The hydroxyl radical attacks a carbon atom of the pyridine ring. | Activation Energy (Ea) for each C position | Identifies the most likely site of ring addition. |

| H-atom Abstraction | The hydroxyl radical abstracts a hydrogen atom from the ethyl or methyl group. | Activation Energy (Ea) for each unique H | Determines the rate of formation of alkylpyridine radicals. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

Modeling of Physicochemical Properties Relevant to Chemical Behavior

QSPR models can be developed to predict various physicochemical properties of this compound that are relevant to its chemical behavior and environmental fate. These properties include boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (logP).

The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds, in this case, alkylpyridines. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., dipole moment, HOMO-LUMO energies). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that relates the descriptors to the experimental property of interest.

For this compound, a QSPR model could predict its logP value, which is a measure of its hydrophobicity and is crucial for assessing its environmental distribution and bioaccumulation potential. The model would likely include descriptors related to molecular size (e.g., molecular volume) and polarity (e.g., dipole moment).

Structure-Reactivity Relationships in Alkylpyridine Homologues

QSAR models can be employed to understand the structure-reactivity relationships within a series of alkylpyridine homologues. For example, a QSAR model could be developed to predict the rate constant for the reaction of different alkylpyridines with a specific reactant, such as the •OH radical.

In such a model, the descriptors would be chosen to represent the electronic and steric effects of the alkyl substituents. Electronic descriptors, such as Hammett constants or calculated atomic charges, would quantify the electron-donating or -withdrawing nature of the substituents. Steric descriptors, like Taft steric parameters or molecular shape indices, would account for the size and bulkiness of the alkyl groups.

By analyzing the resulting QSAR equation, the relative importance of electronic and steric effects on the reactivity of alkylpyridines can be determined. For this compound, such a study would likely show that the electron-donating nature of the ethyl and methyl groups increases the reactivity of the pyridine ring towards electrophiles. The steric hindrance from the ethyl group at the 2-position might also influence the regioselectivity of certain reactions.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Alkylpyridines

| Descriptor Type | Example Descriptor | Property Predicted | Relevance to this compound |

| Constitutional | Molecular Weight | Boiling Point, Vapor Pressure | Basic property influencing physical state and volatility. |

| Topological | Wiener Index | Water Solubility | Relates molecular branching to aqueous solubility. |

| Geometrical | Molecular Surface Area | Octanol-Water Partition Coefficient (logP) | Influences bioavailability and environmental partitioning. |

| Quantum Chemical | HOMO Energy | Reactivity towards Electrophiles | Higher HOMO energy indicates greater susceptibility to oxidation. |

| Electronic | Hammett Constant (σ) | Reaction Rate Constants | Quantifies the electronic effect of substituents on reactivity. |

| Steric | Taft Steric Parameter (Es) | Regioselectivity of Reactions | Accounts for the influence of substituent size on reaction outcomes. |

Applications of 2 Ethyl 4 Methylpyridine in Diverse Chemical Research Fields

Role as a Synthetic Building Block and Chemical Intermediate

Currently, there is a lack of specific, documented examples in peer-reviewed literature demonstrating the use of 2-ethyl-4-methylpyridine as a key precursor in the multi-step synthesis of complex organic molecules. Research in heterocyclic chemistry often utilizes a wide array of pyridine (B92270) derivatives, but the specific role of this isomer as a starting material or crucial building block is not prominently featured.

While substituted pyridines are vital in industrial chemistry, this compound is not widely cited as a key intermediate in major industrial processes. In contrast, its isomer, 5-ethyl-2-methylpyridine (B142974) (also known as aldehyde-collidine), is a significant large-scale commodity chemical. It serves as the primary precursor for the industrial synthesis of nicotinic acid (Niacin or Vitamin B3) and nicotinamide. nih.govwikipedia.orgwikipedia.org This process typically involves the oxidation of 5-ethyl-2-methylpyridine. wikipedia.orgwikipedia.org The synthesis of 5-ethyl-2-methylpyridine itself is a well-established industrial reaction, often involving paraldehyde (B1678423) and ammonia (B1221849). google.comorgsyn.orgresearchgate.net The distinction between these isomers is critical, as the specific utility is highly dependent on the substituent pattern on the pyridine ring.

Contributions to Environmental Chemistry Research

Research has shown that microorganisms are capable of degrading simple alkylpyridines. For instance:

An Arthrobacter species isolated from contaminated subsurface sediment was found to be capable of using 2-methylpyridine (B31789) and 2-ethylpyridine (B127773) as its primary source of carbon, nitrogen, and energy. nih.gov

A strain of Pseudonocardia isolated from sludge demonstrated the ability to aerobically degrade 4-methylpyridine (B42270) and 4-ethylpyridine (B106801). nih.govoup.com The metabolic pathway for these compounds was found to proceed through an initial hydroxylation step, with metabolites such as 2-hydroxy-4-methylpyridine (B87338) and 2-hydroxy-4-ethylpyridine being transiently formed. nih.govoup.com

These findings suggest that microbial degradation is a plausible environmental fate for this compound, likely proceeding through similar oxidative pathways. However, without specific studies on this isomer, its precise degradation pathway, kinetics, and potential for bioaccumulation remain uncharacterized.

Studies on Biodegradation Pathways of Pyridine Derivatives

The microbial degradation of pyridine and its derivatives, such as this compound, is a critical area of research for the bioremediation of contaminated environments. While specific studies focusing exclusively on this compound are limited, extensive research on analogous compounds provides a strong basis for understanding its likely biodegradation pathways.

Key Research Findings:

Microorganisms, particularly bacteria from the genus Arthrobacter, have demonstrated the ability to utilize alkylpyridines as their sole source of carbon, nitrogen, and energy. nih.gov An isolate, identified as an Arthrobacter sp., has been shown to be capable of degrading 2-methylpyridine and 2-ethylpyridine. nih.gov The degradation of these compounds was associated with the growth of the bacterium and the release of ammonium (B1175870) into the medium. nih.gov

The initial step in the aerobic biodegradation of many alkylpyridines is hydroxylation of the pyridine ring. tandfonline.comnih.gov For instance, the degradation of 4-methylpyridine and 4-ethylpyridine by Pseudonocardia sp. strain M43 proceeds via initial hydroxylation, leading to the transient accumulation of 2-hydroxy-4-methylpyridine and 2-hydroxy-4-ethylpyridine, respectively. nih.gov

A comprehensive study on the biodegradation of pyridine and 2-methylpyridine by Arthrobacter sp. strain 68b has elucidated a complete catabolic pathway. asm.orgnih.gov This pathway is encoded by a set of genes located on a catabolic plasmid, designated p2MP. asm.org The degradation is initiated by a two-component flavin-dependent monooxygenase, which catalyzes the oxidative cleavage of the pyridine ring without a prior hydroxylation step. asm.org The subsequent enzymatic reactions, including dehydrogenation and hydrolysis, lead to the formation of succinic acid, which can then enter central metabolic pathways. asm.orgnih.gov Given the structural similarities, it is highly probable that this compound is degraded by a similar mechanism, particularly by Arthrobacter species.

Proposed Biodegradation Pathway of this compound:

Based on the established pathways for closely related alkylpyridines, a plausible biodegradation pathway for this compound can be proposed. The degradation is likely initiated by a monooxygenase that attacks the pyridine ring, leading to ring cleavage. This is followed by a series of enzymatic steps that further break down the molecule.

Table 1: Key Enzymes and Metabolites in a Proposed Biodegradation Pathway of Alkylpyridines

| Step | Enzyme Class | Intermediate Metabolite | Final Product |

| 1. Ring Cleavage | Monooxygenase | (Z)-N-(4-oxo-5-methylhex-1-enyl)formamide | - |

| 2. Dehydrogenation | Dehydrogenase | (Z)-N-(4-oxo-5-methylhex-1-enyl)acetamide | - |

| 3. Hydrolysis | Amidohydrolase | Succinic semialdehyde, Formamide, and 2-aminobutane | - |

| 4. Further Metabolism | Dehydrogenase, etc. | Succinic acid | Enters Citric Acid Cycle |

This table presents a hypothesized pathway for this compound based on known pathways of similar compounds.

Environmental Fate and Transport Modeling of Alkylpyridines

Understanding the environmental fate and transport of this compound is essential for assessing its potential environmental impact. This involves evaluating its partitioning between different environmental compartments such as air, water, soil, and sediment. canada.ca While experimental data specifically for this compound are scarce, its behavior can be modeled based on its physicochemical properties and by drawing comparisons with other alkylpyridines. tandfonline.comresearchgate.net

Key Physicochemical Properties and Their Influence on Environmental Fate:

The environmental distribution of a chemical is governed by properties such as water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | pKa |

| This compound | C₈H₁₁N | 179-180 | 0.919 | 6.76 (Predicted) chemicalbook.com |

| Pyridine | C₅H₅N | 115 | 0.982 | 5.25 |

| 2-Methylpyridine | C₆H₇N | 128-129 | 0.944 | 5.97 |

| 2-Ethylpyridine | C₇H₉N | 148-149 | 0.933 | 5.89 |

Data compiled from various sources.

Environmental Transport Mechanisms:

Volatilization: The tendency of a chemical to move from water or soil to the air is determined by its Henry's Law Constant. While an experimental value for this compound is not available, the relatively low vapor pressure of similar alkylpyridines suggests that volatilization from water surfaces is not a major transport pathway. nih.gov However, volatilization from soil surfaces can occur, and this process is influenced by soil moisture and pH. canada.ca

Sorption to Soil and Sediment: The mobility of this compound in soil is largely influenced by its sorption to soil organic carbon and mineral surfaces. The soil organic carbon-water partition coefficient (Koc) is a key parameter for predicting this behavior. ecetoc.org For pyridine and its derivatives, sorption is also significantly affected by the soil pH. canada.ca At a pH below the compound's pKa, the protonated, cationic form will be more prevalent, leading to stronger adsorption to negatively charged soil particles through ion exchange mechanisms. canada.ca Given the predicted pKa of 6.76 for this compound, it is expected to be more mobile in alkaline soils and less mobile in acidic to neutral soils.

Leaching: In cases where sorption is low, particularly in sandy soils with low organic matter content and at higher pH, this compound has the potential to leach into groundwater. Its moderate water solubility would facilitate this transport.

Abiotic Degradation: Besides biodegradation, abiotic processes such as photolysis can contribute to the degradation of pyridine compounds in the environment. However, for many pyridines, biodegradation is considered the more significant degradation pathway. nih.gov

Table 3: Estimated Environmental Partitioning of this compound

| Environmental Compartment | Predicted Partitioning | Influencing Factors |

| Air | Low | Low vapor pressure |

| Water | Moderate | Moderate solubility, potential for biodegradation |

| Soil | Moderate to High | Soil organic carbon content, pH (sorption increases at lower pH) |

| Sediment | Moderate | Partitioning from the water column |

This table provides a qualitative model based on the physicochemical properties of this compound and the known behavior of similar compounds.

Conclusion and Future Research Directions for 2 Ethyl 4 Methylpyridine

Summary of Current Research Landscape

The current body of scientific literature dedicated exclusively to 2-ethyl-4-methylpyridine is limited. It is primarily recognized as a chemical intermediate and a reagent in organic synthesis. For instance, it has been noted for its utility in ruthenium ion-catalyzed oxidation reactions, although detailed studies are not widely published chemicalbook.com. The majority of available data is confined to chemical databases which provide basic physicochemical properties.

The research landscape for dialkylpyridines, as a whole, is significantly more developed. These compounds are crucial building blocks in the synthesis of a wide array of functional molecules. They serve as precursors to pharmaceuticals, agrochemicals, and specialty materials mishmashers.comnih.gov. The isomeric compound, 5-ethyl-2-methylpyridine (B142974), for example, is a well-established industrial precursor to nicotinic acid (Vitamin B3) wikipedia.orgorgsyn.org. Research in this area is driven by the need for more efficient and selective synthetic methods to access specific isomers and the desire to fine-tune the properties of resulting products mishmashers.com. The future of pyridine-related research is trending towards green chemistry, sustainable production methods, and diversification into high-value applications such as electronics and advanced coatings mishmashers.com.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2150-18-7 echemi.comnist.gov |

| Molecular Formula | C₈H₁₁N echemi.comnist.gov |

| Molecular Weight | 121.18 g/mol echemi.com |

| Boiling Point | 179-180°C chemicalbook.com |

| Density | 0.919 g/cm³ chemicalbook.com |

| Refractive Index | 1.496-1.498 chemicalbook.com |

| pKa | 6.76 ± 0.10 (Predicted) chemicalbook.com |

Unexplored Avenues in Synthetic Chemistry

The synthesis of polysubstituted pyridines, particularly asymmetrically substituted ones like this compound, remains a significant challenge in organic chemistry. Future research could focus on developing novel, highly regioselective synthetic strategies.

Modern Synthetic Methodologies:

C-H Activation: Direct C-H functionalization of simpler pyridine (B92270) precursors offers a powerful and atom-economical approach. Research into developing catalyst systems that can selectively introduce ethyl and methyl groups at the C2 and C4 positions of the pyridine ring would be a major advancement nih.govnih.gov.

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the this compound core from simple, readily available starting materials could provide a more efficient and sustainable alternative to traditional multi-step syntheses rsc.org.

Cycloaddition Strategies: The use of [4+2] or [2+2+2] cycloaddition reactions, potentially mediated by transition metals, offers another versatile route to constructing the pyridine ring with defined substitution patterns rsc.org. Exploring novel dienophiles and dienes or alkyne/nitrile combinations could provide direct access to this specific isomer.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields and selectivity, and facilitating safer scale-up of potentially exothermic pyridine formation reactions.

A key challenge will be controlling the regioselectivity to avoid the formation of other isomers. The development of new ligands and catalysts tailored for the specific electronic and steric requirements of this substitution pattern will be crucial.

Advancements in Mechanistic and Theoretical Investigations

The electronic asymmetry of the this compound ring, with alkyl groups at the electron-deficient C2 and C4 positions, makes it an interesting candidate for mechanistic and theoretical studies.

Areas for Future Investigation:

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the reactivity of the different positions on the ring towards electrophilic and nucleophilic attack. This would aid in the rational design of functionalization strategies.

Reaction Pathway Analysis: Detailed mechanistic studies of reactions involving this compound, such as the aforementioned ruthenium-catalyzed oxidations, could reveal the role of the specific substitution pattern in influencing reaction outcomes and catalyst turnover.

Spectroscopic Analysis: Advanced spectroscopic techniques could be used to probe the electronic structure of this compound and its derivatives, providing valuable data to benchmark and refine theoretical models.

Understanding the fundamental reactivity of this molecule will be key to unlocking its potential in various applications. For example, investigating the mechanism of its potential dearomatization could open doors to new three-dimensional molecular scaffolds rsc.org.

Emerging Applications in Novel Materials and Chemical Technologies

While direct applications of this compound are not yet established, its structure suggests potential in several advanced fields, drawing parallels from other substituted pyridines.

Potential Application Areas:

Ligand Design for Catalysis: The pyridine nitrogen is a well-known coordination site for metal ions. This compound could serve as a sterically and electronically tuned ligand for transition metal catalysts, potentially influencing the activity and selectivity of catalytic transformations.

Pharmaceutical and Agrochemical Scaffolds: Pyridine rings are a cornerstone of many biologically active compounds nih.govrsc.orgijnrd.org. This compound could be a valuable starting material for the synthesis of new derivatives to be screened for pharmaceutical or agrochemical activity. Its specific substitution pattern could lead to novel structure-activity relationships.

Functional Polymers and Materials: Incorporation of the this compound moiety into polymer backbones or as a pendant group could impart specific properties such as thermal stability, altered solubility, or metal-coordination capabilities, leading to new functional materials for electronics or separation technologies.

The exploration of these emerging applications will require a synergistic approach, combining innovative synthesis, detailed characterization, and thorough performance evaluation. As the demand for tailored molecular components in technology and medicine grows, the potential for currently underutilized building blocks like this compound is likely to increase significantly.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-4-methylpyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or catalytic coupling reactions. For example, alkylation of 4-methylpyridine with ethyl halides in the presence of a base (e.g., NaH) under anhydrous conditions (THF or Et₂O) is a common approach . Optimization strategies include:

- Temperature control : Reactions at 0–25°C reduce side products.

- Catalyst selection : Transition metals (e.g., Pd catalysts) enhance coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities. Typical yields range from 31% to 81%, depending on substituent reactivity .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Safety protocols from SDS guidelines include:

- Personal protective equipment (PPE) : Nitrile gloves (EN374 standard), lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors; for low-level exposure, employ EU-standard P1 respirators .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and methyl group integration) .

- FT-IR/Raman spectroscopy : Identify C-H stretching (3050–3100 cm⁻¹) and ring vibration modes (1600–1450 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁N: 122.0965) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in coordination complexes?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model ligand-metal interactions. For example:

- Electron distribution : Analyze Mulliken charges to predict binding sites (N-atom lone pairs coordinate with Cu²⁺) .

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) for complex formation .

- Table : Example DFT parameters for Cu(II)-2-ethyl-4-methylpyridine complexes:

| Parameter | Value (kJ/mol) |

|---|---|

| Binding Energy | -152.3 |

| ΔG (298 K) | -89.7 |

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during alkylation?

- Methodological Answer : Systematic analysis involves:

- Byproduct identification : Use LC-MS or GC-MS to detect intermediates (e.g., over-alkylated species) .

- Kinetic studies : Vary reaction time/temperature to map side-reaction pathways.

- Mechanistic validation : Isotopic labeling (e.g., D₂O quench) confirms proton transfer steps .

Q. How does steric hindrance from the ethyl and methyl groups influence the compound’s application in catalysis?

- Methodological Answer : Steric effects are evaluated via:

- X-ray crystallography : Compare bond angles/distances in free ligand vs. metal complexes (e.g., Cu-N bond elongation indicates steric strain) .

- Catalytic activity assays : Test turnover frequency (TOF) in model reactions (e.g., oxidation of alcohols). Reduced TOF suggests hindered substrate access .

Data Analysis & Reporting

Q. What are best practices for documenting and reporting structural data of this compound derivatives?

- Methodological Answer : Follow crystallographic standards:

- CIF files : Deposit raw data (e.g., .hkl files) in repositories like the Cambridge Structural Database .

- Parameter tables : Include bond lengths (Å), angles (°), and torsion angles for reproducibility .

- Example :

| Bond (Atoms) | Length (Å) |

|---|---|

| C1-N1 | 1.342 |

| C2-C3 | 1.501 |

Ethical & Compliance Considerations

Q. How should researchers address discrepancies between theoretical predictions and experimental results?

- Methodological Answer : Transparent reporting includes:

- Error analysis : Quantify instrument uncertainty (e.g., ±0.01 Å in XRD) .

- Peer validation : Compare results with independent computational models or replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。